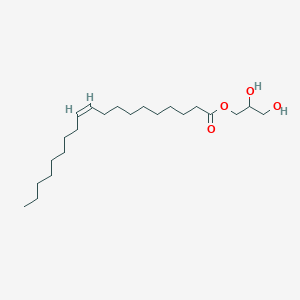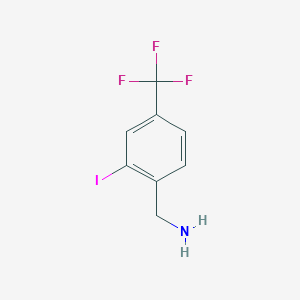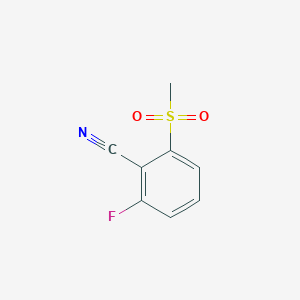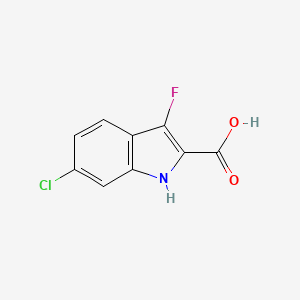![molecular formula C13H24O3Si B12835539 Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12835539.png)
Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[310]hexane-6-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable diene and a dienophile, a Diels-Alder reaction can be employed to form the bicyclic structure.
Introduction of the TBDMS Group: The hydroxyl group on the bicyclic core is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step ensures that the hydroxyl group is protected during subsequent reactions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) in the presence of a strong base like lithium diisopropylamide (LDA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Flow microreactor systems have been shown to be efficient for the synthesis of similar compounds, offering advantages in terms of reaction control, scalability, and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The TBDMS group can be selectively removed under mild acidic conditions to reveal the hydroxyl group, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. The TBDMS group serves as a protective group for hydroxyl functionalities, allowing for selective reactions at other sites.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may have therapeutic potential, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid depends on its specific application. In general, the TBDMS group protects the hydroxyl group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The carboxylic acid group can participate in various reactions, including esterification and amidation, to form more complex structures.
Vergleich Mit ähnlichen Verbindungen
Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid can be compared with other similar compounds, such as:
tert-Butyl (1R,5S,6r)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate: This compound has a similar bicyclic structure but contains an azabicyclo group instead of a carboxylic acid group.
tert-Butyl (1R,5S,6r)-rel-3-azabicyclo[3.1.0]hexane-6-carboxylate: This compound also features a tert-butyl group but differs in the functional groups attached to the bicyclic core.
The uniqueness of this compound lies in its combination of the TBDMS-protected hydroxyl group and the carboxylic acid group, which provides versatility in synthetic applications.
Eigenschaften
Molekularformel |
C13H24O3Si |
|---|---|
Molekulargewicht |
256.41 g/mol |
IUPAC-Name |
(1R,5S)-3-[tert-butyl(dimethyl)silyl]oxybicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C13H24O3Si/c1-13(2,3)17(4,5)16-8-6-9-10(7-8)11(9)12(14)15/h8-11H,6-7H2,1-5H3,(H,14,15)/t8?,9-,10+,11? |
InChI-Schlüssel |
FAYUTCCVLRVWFN-GGWWSXTCSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC1C[C@@H]2[C@H](C1)C2C(=O)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC2C(C1)C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


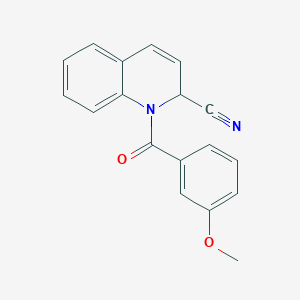
![4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol](/img/structure/B12835466.png)
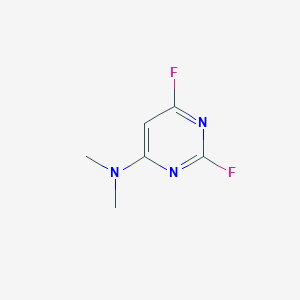


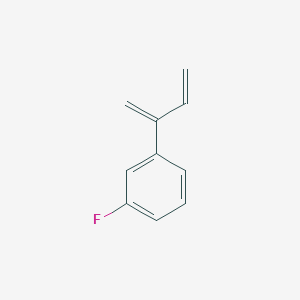
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-6-Benzothiazolesulfonyl chloride](/img/structure/B12835494.png)
